Ludaconitine: A Technical Guide to its Discovery and Natural Sources
Ludaconitine: A Technical Guide to its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ludaconitine (B10817790) is a C19-diterpenoid alkaloid, a class of structurally complex and biologically active natural products. This document provides a comprehensive overview of the discovery and natural sources of ludaconitine. It details the botanical origins of the compound, outlines the experimental protocols for its extraction, isolation, and characterization, and presents available physicochemical and toxicological data. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
A closely related compound, 8-acetyl ludaconitine, has been isolated from Aconitum chasmanthum.[2] This suggests that ludaconitine itself is likely a constituent of various Aconitum species. The discovery of these alkaloids is intrinsically linked to the ethnobotanical use of Aconitum and Delphinium plants in traditional medicine, often for their analgesic and anti-inflammatory properties, alongside their well-known toxicity.[3]
Natural Sources
Ludaconitine is a naturally occurring diterpenoid alkaloid found within the plant kingdom, primarily in species belonging to the genera Aconitum and Delphinium of the family Ranunculaceae.
Botanical Sources
The primary documented source of ludaconitine is:
-
Aconitum ludlowii : This species, native to the subalpine regions of Tibet and Bhutan, is the most likely origin of ludaconitine, as indicated by its name.[4][5][6]
Other potential sources, given the distribution of related alkaloids, include:
-
Aconitum chasmanthum : This species is a known source of the related compound 8-acetyl ludaconitine.[2]
-
Other Aconitum Species : The genus Aconitum, comprising over 250 species, is a rich source of diterpenoid alkaloids.[7] It is plausible that ludaconitine is present in other species of this genus.
-
Delphinium Species : The genus Delphinium is also known to produce a wide array of diterpenoid alkaloids, and while not a confirmed source of ludaconitine, it remains a potential source of this or structurally similar compounds.[8][9]
Geographical Distribution
The primary natural sources of ludaconitine, species of the Aconitum genus, are predominantly found in the mountainous regions of the Northern Hemisphere. Aconitum ludlowii, specifically, is found at high altitudes in the Himalayas.
Physicochemical and Toxicological Data
Comprehensive quantitative data for ludaconitine is scarce in publicly available literature. However, data for the closely related 8-acetyl ludaconitine and general toxicological information for diterpenoid alkaloids provide valuable insights.
Physicochemical Properties of 8-Acetyl Ludaconitine
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₁NO₁₂ | [2] |
| Molecular Weight | 629.74 g/mol | [2] |
| Melting Point | 214 °C | [2] |
| Boiling Point | 697.88 °C (estimate) | [2] |
| Density | 1.2083 (estimate) | [2] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and chloroform (B151607) | [2] |
Toxicity of Diterpenoid Alkaloids
Experimental Protocols
The following sections detail the generalized experimental procedures for the extraction, isolation, and characterization of ludaconitine from its natural sources. These protocols are based on established methods for diterpenoid alkaloids.
Extraction of Total Alkaloids
The initial step involves the extraction of the total alkaloid content from the plant material (typically roots or whole plant).
Method 1: Solvent Extraction
-
Preparation of Plant Material : Air-dry the plant material (e.g., roots of Aconitum ludlowii) and grind it into a coarse powder.
-
Alkalinization : Moisten the powdered plant material with a 10% ammonia (B1221849) solution.[11]
-
Extraction : Extract the alkalinized powder with an organic solvent such as diethyl ether or chloroform by maceration or Soxhlet extraction for several hours.[8][11]
-
Acidic Extraction : Concentrate the organic extract and then extract the alkaloids into an acidic aqueous solution (e.g., 5% HCl).
-
Basification and Re-extraction : Basify the acidic aqueous layer with ammonia to a pH of 9-10 and re-extract the alkaloids into an organic solvent like chloroform or diethyl ether.[2]
-
Concentration : Evaporate the organic solvent under reduced pressure to yield the crude total alkaloid extract.
Method 2: Ethanol (B145695) Reflux Extraction
-
Extraction : Reflux the powdered plant material with 70-95% ethanol for 2-3 hours. Repeat the extraction process 2-3 times.[12]
-
Concentration : Combine the ethanolic extracts and concentrate under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning : Dissolve the crude extract in an acidic aqueous solution and follow the acid-base partitioning steps described in Method 1 (steps 4-6).
Diagram: General Workflow for Alkaloid Extraction
Caption: Generalized workflow for the extraction of total alkaloids from plant material.
Isolation and Purification of Ludaconitine
The crude alkaloid extract is a complex mixture that requires further separation to isolate pure ludaconitine.
Method: Column Chromatography
-
Stationary Phase : Prepare a column packed with silica (B1680970) gel or alumina.[13]
-
Sample Loading : Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution : Elute the column with a gradient of non-polar to polar solvents. A common solvent system is a mixture of chloroform and methanol, with a gradually increasing proportion of methanol.[4]
-
Fraction Collection : Collect the eluate in fractions.
-
Monitoring : Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing ludaconitine.
-
Purification : Combine the fractions containing the target compound and subject them to further chromatographic purification (e.g., preparative HPLC or repeated column chromatography) until a pure compound is obtained.[7]
Diagram: Column Chromatography Purification
Caption: Workflow for the isolation and purification of ludaconitine using column chromatography.
Structure Elucidation
The structure of the isolated pure ludaconitine is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule. Fragmentation patterns observed in MS/MS can provide information about the structure.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides information about the number and chemical environment of protons in the molecule.[14][16]
-
¹³C NMR : Provides information about the number and types of carbon atoms.[14][16]
-
2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the connectivity between atoms and elucidating the complex, polycyclic structure of diterpenoid alkaloids.[15][17]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.[18]
-
X-ray Crystallography : If a suitable crystal of the pure compound can be obtained, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.[18]
Diagram: Structure Elucidation Logic
Caption: Logical flow for the structural elucidation of ludaconitine.
Conclusion
Ludaconitine represents a fascinating example of a complex diterpenoid alkaloid with potential biological activities. While its definitive discovery and comprehensive characterization data are not as widely documented as some of its chemical relatives, this guide provides a thorough overview of its known natural sources and the established methodologies for its study. Further research into the specific species containing ludaconitine, quantification of its yield, and detailed pharmacological evaluation is warranted to fully unlock its potential for scientific and therapeutic applications. The protocols and data presented herein serve as a valuable starting point for researchers in the field of natural product drug discovery.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GB2053680A - Aconite root extract - Google Patents [patents.google.com]
- 9. Salvia divinorum - Wikipedia [en.wikipedia.org]
- 10. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN1088919A - The extraction process of lappaconitine - Google Patents [patents.google.com]
- 13. column-chromatography.com [column-chromatography.com]
- 14. mdpi.com [mdpi.com]
- 15. Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
